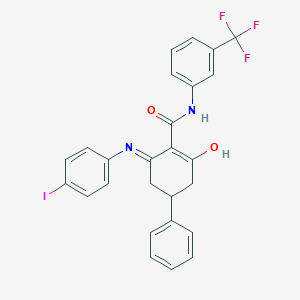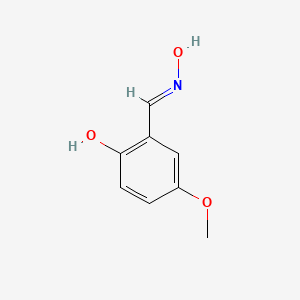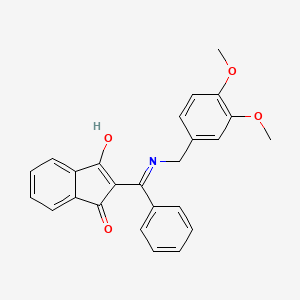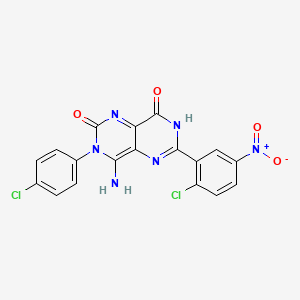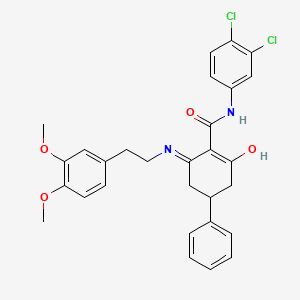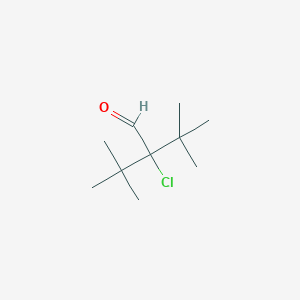
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97% (2-t-BuCl-3,3-DMB) is an organochlorine compound that has been used in scientific research for its various properties. It is a colorless liquid with a characteristic odor, and it is highly soluble in organic solvents. 2-t-BuCl-3,3-DMB is a chlorinated derivative of 3,3-dimethylbutanal, and it is often used as a starting material in organic synthesis. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 2-t-BuCl-3,3-DMB is not well understood. However, it is believed that the organochlorine compound undergoes a nucleophilic substitution reaction, in which the chlorine atom is replaced by an electron-rich species, such as an alkoxide ion or a thiolate ion. This reaction yields the desired product, along with other byproducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-t-BuCl-3,3-DMB are not well understood. However, it is known that the compound is highly toxic and can cause irritation to the eyes, skin, and respiratory system. In addition, it has been shown to be a mutagen, meaning that it can cause genetic mutations in cells.
実験室実験の利点と制限
The use of 2-t-BuCl-3,3-DMB in laboratory experiments has several advantages. First, it is a highly soluble compound, which makes it easy to work with. Second, it is a relatively inexpensive starting material, which makes it cost-effective. Third, it can be used in a variety of organic synthesis reactions, which makes it versatile.
However, there are some limitations to the use of 2-t-BuCl-3,3-DMB in laboratory experiments. First, it is a toxic compound, and proper safety precautions must be taken when working with it. Second, it is highly reactive, and therefore the reaction conditions must be carefully controlled. Finally, it has a limited shelf life, and therefore it must be used within a certain period of time.
将来の方向性
There are several potential future directions for research involving 2-t-BuCl-3,3-DMB. First, more research could be done to better understand the biochemical and physiological effects of the compound. Second, more research could be done to develop safer and more efficient synthetic methods for the production of the compound. Third, more research could be done to explore the potential applications of the compound in various industries, such as pharmaceuticals, agrochemicals, and dyes. Finally, more research could be done to explore the potential use of the compound as a starting material for the synthesis of other organochlorine compounds.
合成法
2-t-BuCl-3,3-DMB can be synthesized using a two-step process. The first step involves the reaction of 3,3-dimethylbutanal with tert-butyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-t-BuCl-3,3-DMB, along with water and other byproducts. The second step involves the removal of the byproducts, which can be accomplished by distillation or extraction.
科学的研究の応用
2-t-BuCl-3,3-DMB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. In addition, it has been used as a starting material for the synthesis of other organochlorine compounds, such as 2-chloro-3,3-dimethylbutanal and 2-chloro-2-methylpropane.
特性
IUPAC Name |
2-tert-butyl-2-chloro-3,3-dimethylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-8(2,3)10(11,7-12)9(4,5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKZHZUWOODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=O)(C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543393 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106661-47-6 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

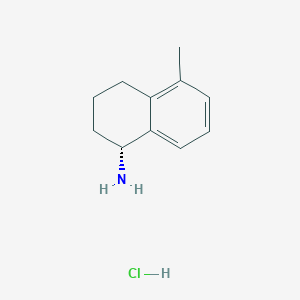
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
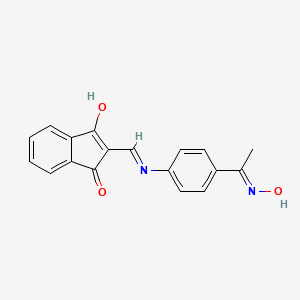
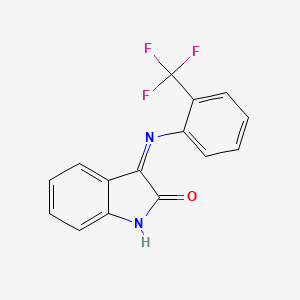
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)
